[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol
Overview
Description
[1-(2-Bicyclo[221]hept-5-enylmethyl)piperidin-3-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with piperidine under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in studying the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the development of new bioactive compounds.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with a similar bicyclic structure.
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Another compound with a bicyclic structure, used in different applications.
Uniqueness
[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol is unique due to the presence of both the bicyclic structure and the piperidine ring. This combination provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-10-12-2-1-5-15(8-12)9-14-7-11-3-4-13(14)6-11/h3-4,11-14,16H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBBEPKBYRPJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC3CC2C=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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